molecular formula C13H20N4S B14913504 n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine

Cat. No.: B14913504
M. Wt: 264.39 g/mol
InChI Key: KDFICYKMHHKRGC-UHFFFAOYSA-N
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Description

N1,N1-Diethyl-N3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a synthetic small molecule characterized by a thieno[2,3-d]pyrimidine core fused with a propane-1,3-diamine backbone substituted with diethyl groups at the N1 position. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as kinases and enzymes . The diethyl groups on the propane-diamine chain likely enhance lipophilicity and modulate pharmacokinetic properties.

Properties

Molecular Formula

C13H20N4S

Molecular Weight

264.39 g/mol

IUPAC Name

N',N'-diethyl-N-thieno[2,3-d]pyrimidin-4-ylpropane-1,3-diamine

InChI

InChI=1S/C13H20N4S/c1-3-17(4-2)8-5-7-14-12-11-6-9-18-13(11)16-10-15-12/h6,9-10H,3-5,7-8H2,1-2H3,(H,14,15,16)

InChI Key

KDFICYKMHHKRGC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCNC1=C2C=CSC2=NC=N1

Origin of Product

United States

Chemical Reactions Analysis

Coupling the Diamine to the Thieno[2,3-d]pyrimidine Core

The final compound is formed by linking the diethyl diamine to the pyrimidine core:

  • Nucleophilic Substitution : The diamine reacts with a chlorinated thieno[2,3-d]pyrimidine derivative at the 4-position via SNAr (Nucleophilic Aromatic Substitution) .

  • Conditions : Typically performed in polar solvents (e.g., DMF) with heat or microwave assistance to drive the reaction .

Reaction Mechanism :

text
Chlorothieno[2,3-d]pyrimidine + Diethyl Propane-1,3-diamine → Target Compound

Functional Group Transformations

The compound undergoes various transformations to modify its properties:

  • Acylation : Reaction with acylating agents (e.g., acetyl chloride) to introduce acetyl groups, altering solubility or bioavailability .

  • Alkylation : Further ethylation or substitution at the diamine moiety to enhance lipophilicity or target specificity .

Example :

text
Target Compound + Acylating Agent → Acetylated Derivative

Table 2: Structural Analogs and Key Features

CompoundCAS NumberKey FeaturesRef.
N1,N1-Diethyl-N3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine-Diethyl substitution, thieno core
N1,N1-Dimethyl-N3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine381688-21-7Dimethyl groups, anticancer activity
N1,N1-Diethyl-N3-(6-methyl-thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine852308-85-1Methyl substitution, enhanced solubility

Research Findings

  • Biological Activity : Thieno[2,3-d]pyrimidines are ATP-competitive inhibitors, with selectivity toward targets like PKCζ and aPKC isoforms .

  • Structure-Activity Relationships (SAR) : Substitution patterns (e.g., methyl, ethyl) at the pyrimidine core significantly influence potency and selectivity .

  • ADME Optimization : Scaffold hopping (e.g., pyrrolopyrimidines) improves solubility and reduces plasma protein binding, enhancing bioavailability .

Mechanism of Action

The mechanism of action of n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine involves its interaction with specific molecular targets and pathways. For example, thieno[2,3-d]pyrimidine derivatives are known to modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory function . The compound may also inhibit certain enzymes or proteins involved in disease pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues with Modified Heterocyclic Cores

(a) Thieno[2,3-d]pyrimidin-4-yl Hydrazones (CDK4 Inhibitors)

Compounds like 2-pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone () replace the propane-diamine chain with hydrazone linkages. These derivatives exhibit potent inhibition of cyclin-dependent kinase 4 (CDK4), with IC50 values in the nanomolar range. The tert-butyl group at position 6 enhances steric bulk, improving target selectivity .

(b) Thiazole-Substituted Analogues

N1,N1-Diethyl-N3-(thiazol-5-ylmethyl)propane-1,3-diamine () replaces the thienopyrimidine core with a thiazole ring. This modification reduces aromatic π-stacking interactions but introduces a sulfur atom capable of hydrogen bonding. Such compounds are often explored for antimicrobial or catalytic applications rather than kinase inhibition .

Analogues with Varied Substituents on the Thienopyrimidine Core

(a) Thio-Carboxylic Acid Derivatives

3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid () introduces a thioether-linked carboxylic acid group. This derivative inhibits human protein kinase CK2 with an IC50 of 0.1 µM, attributed to the electronegative sulfur and carboxylate groups interacting with the ATP-binding pocket . The diethyl-diamine analogue lacks these polar groups, likely reducing CK2 affinity.

(b) Benzene-1,4-Diamine Derivatives

N1-(7-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzene-1,4-diamine () incorporates a tetrahydrobenzothienopyrimidine core and a phenylenediamine chain.

Analogues with Modified Diamine Chains

(a) Methoxypyrimidine Derivatives

N1-(6-Methoxypyrimidin-4-yl)propane-1,3-diamine dihydrochloride () replaces the thienopyrimidine core with a methoxypyrimidine. The methoxy group improves water solubility, broadening applications in agrochemical and material sciences .

(b) Polyamine Backbones

Natural polyamines like norspermidine (N1-(3-aminopropyl)propane-1,3-diamine, ) share the propane-1,3-diamine backbone but lack aromatic heterocycles. These compounds regulate cell proliferation and stress responses, highlighting the importance of the diamine chain in biological processes .

Key Data Table: Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Target IC50/Activity Reference
N1,N1-Diethyl-N3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine Thieno[2,3-d]pyrimidine Diethyl-diamine chain Kinases (hypothesized) Not reported -
2-Pyridinecarboxaldehyde [6-(tert-butyl)thieno[2,3-d]pyrimidin-4-yl]hydrazone Thieno[2,3-d]pyrimidine Hydrazone, tert-butyl CDK4 <100 nM
3-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acid Thieno[2,3-d]pyrimidine Thio-carboxylic acid CK2 0.1 µM
N1,N1-Diethyl-N3-(thiazol-5-ylmethyl)propane-1,3-diamine Thiazole Thiazole-methyl Antimicrobial Moderate activity
Norspermidine Propane-1,3-diamine None (natural polyamine) Cell proliferation Endogenous regulator

Research Implications and Gaps

While the diethyl-diamine derivative shows structural promise, its biological activity remains undercharacterized compared to analogues with optimized substituents (e.g., hydrazones or thio-carboxylic acids). Future studies should explore:

  • Kinase inhibition profiling (e.g., CDK4, CK2) to validate target engagement.
  • SAR studies introducing electron-withdrawing groups or polar moieties to enhance potency.
  • Pharmacokinetic assessments to leverage its diethyl-driven lipophilicity for CNS or anticancer applications.

Biological Activity

n1,n1-Diethyl-n3-(thieno[2,3-d]pyrimidin-4-yl)propane-1,3-diamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including antibacterial properties, cytotoxicity, and potential therapeutic applications.

The compound's chemical structure can be summarized as follows:

  • Molecular Formula : C12H18N4S
  • Molecular Weight : 258.36 g/mol
  • CAS Number : 852308-85-1
PropertyValue
Molecular FormulaC12H18N4S
Molecular Weight258.36 g/mol
Density1.0 g/cm³
Boiling Point325.8 °C
Flash Point150.9 °C
LogP2.8351

Antibacterial Activity

Research indicates that derivatives of thieno[2,3-d]pyrimidines exhibit significant antibacterial properties. A study on thieno[2,3-d]pyrimidinedione derivatives revealed potent activity against multi-drug resistant gram-positive bacteria, including MRSA and VRE. The minimum inhibitory concentrations (MICs) for effective compounds ranged from 2 to 16 mg/L against these pathogens .

Cytotoxicity

In terms of cytotoxicity, thieno[2,3-d]pyrimidine derivatives generally demonstrate low toxicity towards mammalian cells. For instance, the cytotoxicity threshold was reported to be around 40-50 mg/L, with very low hemolytic activity (2-7%) observed in various studies . This suggests a favorable safety profile for potential therapeutic applications.

Study on Antimicrobial Properties

A notable case study involved the synthesis and evaluation of various thieno[2,3-d]pyrimidine derivatives for their antimicrobial efficacy. The study highlighted that compounds with specific substitutions exhibited enhanced activity against both gram-positive and gram-negative bacteria. For example, one derivative showed an MIC of 16 mg/L against resistant strains while maintaining low cytotoxicity levels .

Evaluation of Antiproliferative Effects

Another investigation focused on the antiproliferative effects of related pyrimidine compounds on cancer cell lines. The results indicated that certain thieno[2,3-d]pyrimidine derivatives could significantly inhibit cell proliferation in vitro, suggesting their potential as anticancer agents. The mechanism of action was linked to the disruption of cellular metabolic pathways essential for cancer cell survival .

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